molecular formula C8H14BrNO2 B11769876 N-Boc-2-bromo-2-propen-1-amine

N-Boc-2-bromo-2-propen-1-amine

Cat. No.: B11769876
M. Wt: 236.11 g/mol
InChI Key: UWZMIGMVDIGODK-UHFFFAOYSA-N
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Description

N-Boc-2-bromo-2-propen-1-amine, also known as tert-Butyl (2-bromoallyl)carbamate, is a chemical compound with the molecular formula C8H14BrNO2 and a molecular weight of 236.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a propenyl group, which is further connected to a carbamate group protected by a tert-butyl group. The compound is widely used in organic synthesis, particularly in the protection of amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-bromo-2-propen-1-amine can be synthesized through various methods. One common approach involves the reaction of 2-bromo-2-propen-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The reaction proceeds smoothly, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization and column chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-bromo-2-propen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or methanol.

Major Products Formed

Scientific Research Applications

N-Boc-2-bromo-2-propen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-bromo-2-propen-1-amine primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The Boc group provides stability and protection to the amine functionality, allowing for selective reactions to occur .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-2-chloro-2-propen-1-amine
  • N-Boc-2-iodo-2-propen-1-amine
  • N-Boc-2-fluoro-2-propen-1-amine

Uniqueness

N-Boc-2-bromo-2-propen-1-amine is unique due to the presence of the bromine atom, which provides a good leaving group for nucleophilic substitution reactions. This makes it more reactive compared to its chloro, iodo, and fluoro counterparts .

Properties

IUPAC Name

tert-butyl N-(2-bromoprop-2-enyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h1,5H2,2-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZMIGMVDIGODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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